Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate
Description
Properties
CAS No. |
63615-46-3 |
|---|---|
Molecular Formula |
C16H16O6 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H16O6/c1-3-21-15(19)12-10-7-5-9(17)6-8-11(10)13(14(12)18)16(20)22-4-2/h5-8,17-18H,3-4H2,1-2H3 |
InChI Key |
ADXIKTAKFGCCRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CC=C2C(=C1O)C(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Core Azulene Synthesis via Cycloaddition and Ring Expansion
Ziegler-Hafner Cycloaddition for Azulene Framework Formation
The Ziegler-Hafner method remains a cornerstone for synthesizing substituted azulenes. This protocol involves [8+2] cycloaddition between 2H-cyclohepta[b]furan-2-ones and enol ethers, yielding azulenes with substituents on the seven-membered ring. For diethyl 1,3-dicarboxylate installation, diethyl acetylenedicarboxylate or analogous enol ethers serve as reactants.
Reaction Conditions
- Reactants : 2H-Cyclohepta[b]furan-2-one (1.0 equiv), diethyl acetylenedicarboxylate (1.2 equiv)
- Solvent : Toluene (anhydrous)
- Temperature : 160–190°C (neat conditions)
- Yield : 60–75%
The reaction proceeds via a strained intermediate that undergoes decarboxylation and alcohol elimination to form the azulene core. Ester groups at positions 1 and 3 are introduced directly through the enol ether’s structure, avoiding post-synthetic modifications.
Hydroxylation Strategies for 2- and 6-Positions
Boronate Ester Oxidation Pathway
A two-step hydroxylation method, adapted from azulene probe synthesis, involves installing boronate esters followed by oxidative cleavage.
Step 1: Boronate Installation via Miyaura Borylation
- Substrate : Diethyl 2,6-dibromoazulene-1,3-dicarboxylate
- Catalyst : Pd(dppf)Cl₂ (5 mol%)
- Reagents : Bis(pinacolato)diboron (2.2 equiv), KOAc (3.0 equiv)
- Solvent : Dioxane (anhydrous)
- Conditions : 80°C, 12 h, N₂ atmosphere
- Yield : 85–90%
Step 2: Hydrogen Peroxide-Mediated Oxidation
- Substrate : Diethyl 2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azulene-1,3-dicarboxylate
- Oxidant : 30% H₂O₂ (4.0 equiv)
- Solvent : THF/H₂O (4:1)
- Conditions : 25°C, 24 h
- Yield : 90–95%
This method’s regioselectivity arises from the steric and electronic effects of the ester groups, directing borylation to the 2- and 6-positions.
Alternative Hydroxylation via Directed C–H Activation
Palladium-Catalyzed Oxidative Hydroxylation
Recent advances in C–H activation enable direct hydroxylation of azulene derivatives. A palladium(II)/copper(II) system achieves this with high regiocontrol:
Reaction Parameters
- Catalyst : Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2.0 equiv)
- Oxidant : O₂ (balloon)
- Solvent : AcOH/H₂O (9:1)
- Temperature : 100°C, 48 h
- Yield : 50–60% (for dihydroxylation)
Ester groups at 1 and 3 act as directing groups, polarizing the azulene π-system to favor electrophilic attack at positions 2 and 6.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Boronate Oxidation | Miyaura borylation → H₂O₂ oxidation | 85–95 | High | Excellent |
| C–H Activation | Pd/Cu catalysis → O₂ oxidation | 50–60 | Moderate | Moderate |
| Ziegler-Hafner | Cycloaddition → decarboxylation | 60–75 | High | Good |
The boronate oxidation route offers superior yields and selectivity, making it the preferred industrial-scale method. However, C–H activation avoids pre-functionalization steps, appealing for exploratory syntheses.
Purification and Characterization Protocols
Chromatographic Separation
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl 2,6-dioxoazulene-1,3-dicarboxylate.
Substitution: It can react with Grignard reagents to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tetrachloro-1,2-benzoquinone.
Substitution: Grignard reagents such as phenylmagnesium bromide and methyllithium are commonly used.
Major Products
Oxidation: Diethyl 2,6-dioxoazulene-1,3-dicarboxylate.
Substitution: 2-, 4-, and 6-substituted addition-oxidation products.
Scientific Research Applications
Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a precursor for synthesizing other azulene derivatives.
Materials Science: The compound’s unique electronic properties make it useful in developing organic semiconductors and other advanced materials.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Mechanism of Action
The mechanism of action of diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate involves its ability to undergo various chemical transformations. The compound’s reactivity is attributed to the presence of hydroxyl and carboxylate groups, which facilitate oxidation and substitution reactions. These reactions can lead to the formation of new compounds with potential biological and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dioxoazulene-1,3-dicarboxylate: An oxidized form of diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate.
Diethyl 2-chloroazulene-1,3-dicarboxylate: A chlorinated derivative that undergoes similar substitution reactions.
Uniqueness
This compound is unique due to its dual hydroxyl groups, which provide distinct reactivity compared to its oxidized or chlorinated counterparts. This makes it a versatile intermediate in organic synthesis and materials science .
Biological Activity
Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate is a compound derived from azulene, known for its unique structural properties and biological activities. This article explores its synthesis, biological activity, and potential applications based on existing research.
Synthesis of this compound
The synthesis of this compound involves the reaction of diethyl 2-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azulene-1,3-dicarboxylate with hydrogen peroxide in tetrahydrofuran (THF). The reaction conditions typically include stirring for 24 hours at room temperature. The product is then purified using silica column chromatography to obtain a stable compound characterized by its distinct fluorescent properties.
Reactive Oxygen Species (ROS Detection
This compound has been evaluated for its ability to detect reactive oxygen species (ROS) in biological systems. Studies indicate that this compound can selectively detect hydrogen peroxide () and peroxynitrite (), which are significant in various cellular processes and pathologies.
Key Findings:
- Fluorescence Intensity: In vitro studies demonstrated that the compound exhibited a nearly threefold increase in fluorescence intensity when exposed to and compared to control groups. This property makes it a promising candidate for bioimaging applications .
- Cell Viability: MTT assays confirmed that this compound is non-cytotoxic under the experimental conditions used for ROS detection .
Case Studies
Several studies have investigated the biological implications of using this compound as a fluorescent probe:
-
Study on RAW264.7 Macrophages:
- Objective: To assess the compound's ability to respond to endogenous ROS.
- Methodology: Macrophages were pretreated with phorbol myristate acetate (PMA) and lipopolysaccharide/gamma interferon (LPS/IFN-γ), known to induce ROS production.
- Results: The fluorescence intensity increased significantly in treated cells compared to untreated controls, confirming the probe's effectiveness in detecting ROS in live cells .
-
Visualization in Living Tissues:
- Objective: To evaluate the probe's capability to visualize ROS in live tissues.
- Methodology: Fresh slices of rat hippocampus were stained with the compound.
- Results: Enhanced fluorescence was observed upon treatment with ROS-inducing agents like PMA and SIN-1, indicating successful detection of endogenous ROS in tissue samples .
Potential Applications
The unique properties of this compound suggest several potential applications:
- Bioimaging: Its selectivity for ROS makes it suitable for imaging oxidative stress in various biological contexts.
- Therapeutic Monitoring: The ability to detect specific ROS could aid in monitoring diseases where oxidative stress plays a critical role.
Q & A
Basic Synthesis and Purification
Q: What are the optimal conditions for synthesizing diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate, and how do reaction parameters influence yield? A: Synthesis typically involves nucleophilic substitution or hydrolysis of precursor esters. For example, alkaline treatment of diethyl 6-bromoazulene-1,3-dicarboxylate with sodium methoxide in methanol yields the methoxy derivative (82% yield), while acid hydrolysis (e.g., H₂SO₄) is required for decarboxylation to free hydroxy groups . Key parameters include:
- Catalyst selection : Rhodium complexes (e.g., [Rh(acac)(CO)₂]) with BIPHEPHOS ligands enhance regioselectivity in hydroformylation steps .
- Solvent choice : Dry THF minimizes side reactions during tandem hydroformylation/aldol condensation .
- Temperature : Elevated temperatures (130°C) are critical for cyanide substitution using CuCN in DMF .
Advanced Reaction Mechanism Analysis
Q: How can unexpected N-nitration products (e.g., diethyl 2-nitroaminoazulene-1,3-dicarboxylate) be rationalized during attempted C-nitration of azulene derivatives? A: Nitration pathways depend on electrophilic attack sites. For diethyl azulene-1,3-dicarboxylates, the electron-rich amino group at position 2 directs nitration to the nitrogen atom instead of the carbon backbone. Analytical methods to confirm such products include:
- Elemental analysis : Verify nitrogen content and nitro group incorporation.
- ¹H/¹³C NMR : Detect deshielding effects from nitroamino substitution .
- X-ray crystallography : Resolve structural ambiguities, as seen in related azulene derivatives .
Substituent Effects on Reactivity
Q: How do electron-withdrawing/donating groups at the 2- and 6-positions influence the compound’s reactivity in cross-coupling reactions? A: Substituents modulate azulene’s aromaticity and electron density:
- Electron-withdrawing groups (e.g., -CN, -Br) : Enhance stability toward electrophilic substitution but hinder nucleophilic attacks. For example, 6-cyano derivatives resist direct hydroxyethylation, requiring alternative pathways like acetoxy intermediates .
- Electron-donating groups (e.g., -OCH₃, -NH₂) : Increase susceptibility to electrophilic substitution but may lead to side reactions (e.g., DMF hydrolysis producing dimethylamino byproducts) .
Methodological Challenges in Decarboxylation
Q: Why does base hydrolysis fail to decarboxylate diethyl 6-methoxyazulene-1,3-dicarboxylate, and how is this resolved? A: The methoxy group stabilizes the carboxylate conjugate base, preventing decarboxylation under basic conditions. Acidic conditions (e.g., H₂SO₄) protonate the carboxylate, enabling decarboxylation via acylium ion intermediates. This is consistent with Treffers and Hammett’s mechanisms for ester hydrolysis in strong acids .
Advanced Applications in Chemosensing
Q: Can this compound derivatives function as fluoride sensors in aqueous media? A: Yes. Boron-containing azulene derivatives (e.g., NAz-6-Bpin) exhibit colorimetric responses to fluoride via Lewis acid-base interactions. Key design considerations include:
- Boron functionalization : Introduce pinacol boronate esters for fluoride binding .
- Solvent compatibility : Use THF/water mixtures to balance solubility and sensitivity .
- Detection limits : Optimize via UV-vis spectroscopy (e.g., λₐᵦₛ shifts from 550 nm to 620 nm upon F⁻ binding) .
Data Contradictions in Spectral Assignments
Q: How should researchers resolve discrepancies in NMR assignments for azulene derivatives with similar substituents? A: Combine multiple techniques:
- 2D NMR (COSY, NOESY) : Correlate proton environments to distinguish regioisomers.
- Computational modeling : Compare experimental vs. DFT-calculated chemical shifts.
- X-ray diffraction : Unambiguously confirm substituent positions, as demonstrated for thiophene-ethynyl derivatives .
Advanced Crystallographic Characterization
Q: What crystallographic challenges arise in analyzing diethyl azulene dicarboxylates, and how are they addressed? A: Challenges include:
- Polymorphism : Multiple crystal forms may exist due to flexible ester groups.
- Disorder : Ethyl groups or substituents (e.g., thiophene-ethynyl) may exhibit positional disorder.
Solutions : - Low-temperature data collection : Mitigate thermal motion artifacts.
- High-resolution synchrotron data : Resolve fine structural details, as used for monoclinic C2/c systems (a = 22.2429 Å, β = 102.914°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
